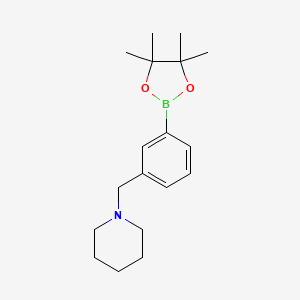

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

Overview

Description

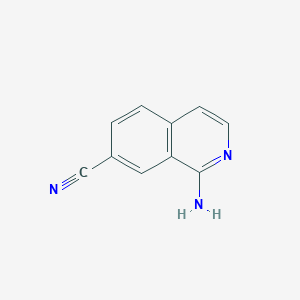

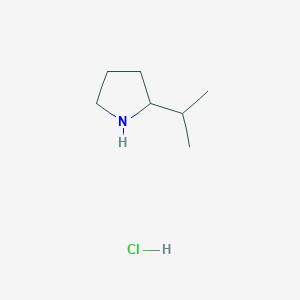

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine, commonly referred to as TMPB, is an organic compound belonging to the piperidine class of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 97-98°C and a boiling point of 234-235°C. TMPB has been used as a reagent in synthetic organic chemistry, as well as a substrate for biocatalytic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Borylation in Organic Synthesis

This compound is utilized in the borylation at the benzylic C-H bond of alkylbenzenes. When used in the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is pivotal for creating complex molecules in pharmaceuticals and agrochemicals.

Hydroboration of Alkynes and Alkenes

The compound serves as a reagent in the hydroboration of alkyl or aryl alkynes and alkenes, which is often catalyzed by transition metals . This process is essential for the synthesis of various boron-containing compounds, which have applications ranging from organic light-emitting diodes (OLEDs) to drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

It is a key reagent in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl iodides in the presence of a copper catalyst to form aryl boronates . This type of coupling reaction is widely used in the synthesis of fine chemicals, including active pharmaceutical ingredients (APIs).

Asymmetric Hydroboration

The compound is involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . These chiral compounds are valuable in the synthesis of various enantiomerically pure substances, which are crucial in the development of new medications.

Synthesis of Biologically Active Compounds

An important application is the synthesis of intermediates for biologically active compounds, such as crizotinib . Crizotinib is a therapeutic agent used in the treatment of certain types of lung cancer, highlighting the compound’s significance in medicinal chemistry.

Material Science and Polymer Chemistry

Lastly, it is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have potential applications in the field of electronics, particularly in the development of new types of semiconducting materials.

properties

IUPAC Name |

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-8-9-15(13-16)14-20-11-6-5-7-12-20/h8-10,13H,5-7,11-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKNXVTYDJCRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585939 | |

| Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine | |

CAS RN |

859833-21-9 | |

| Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]-](/img/structure/B1603320.png)